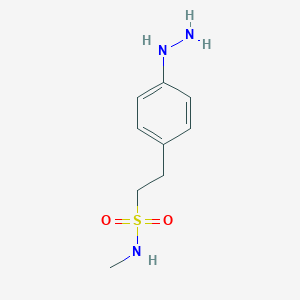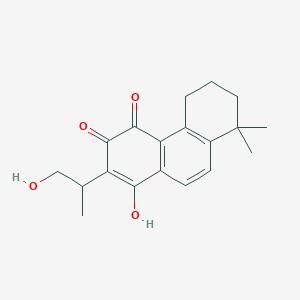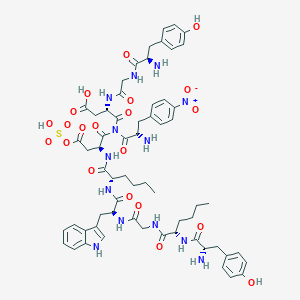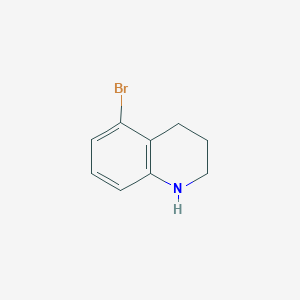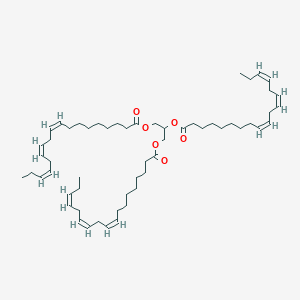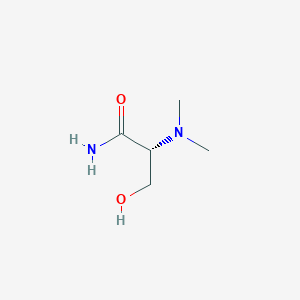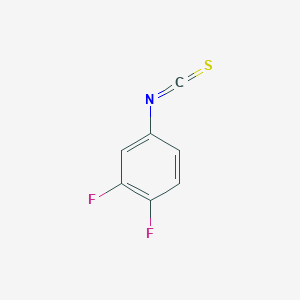
3,4-Difluorophenyl isothiocyanate
概要
説明
3,4-Difluorophenyl isothiocyanate is a chemical compound that is part of the isothiocyanate group, characterized by the presence of a functional group consisting of a nitrogen atom double-bonded to a carbon atom, which is bonded to a sulfur atom. Isothiocyanates are known for their applications in organic synthesis, including the preparation of amines, and in various chemical reactions due to their reactive nature.
Synthesis Analysis
The synthesis of compounds similar to 3,4-Difluorophenyl isothiocyanate often involves strategies that include functional group interconversions and carbon-halogen bond formation. For example, the synthesis of highly fluorinated compounds involves the strategic addition of fluorine atoms to enhance certain physicochemical properties such as electronic and structural characteristics (Facchetti et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorine-substituted compounds has been studied extensively. For instance, fluorinated oligomers demonstrate unique solid-state structures and interactions due to the presence of fluorocarbon chains, which significantly influence their photophysical properties (Facchetti et al., 2004).
Chemical Reactions and Properties
Isothiocyanates, including fluorophenyl variants, participate in diverse chemical reactions, contributing to the synthesis of polymers, small molecules, and materials with specific properties. For example, reactions involving cyclopropane derivatives and isothiocyanates under certain conditions lead to the formation of compounds with potential applications in materials science (Sun et al., 2013).
Physical Properties Analysis
The physical properties of 3,4-Difluorophenyl isothiocyanate-like compounds are heavily influenced by their molecular structure. Fluorinated compounds often exhibit unique optical and electronic properties due to the electron-withdrawing nature of fluorine atoms. This characteristic is leveraged in the design of materials for electronic applications (Facchetti et al., 2004).
科学的研究の応用
Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : Zhang et al. (2011) demonstrated the use of isothiocyanates, including 3,4-Difluorophenyl isothiocyanate, in the synthesis of structurally and pharmaceutically interesting 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, highlighting an environmentally sustainable approach (Zhang, Jia, Wang, & Fan, 2011).
Liquid Crystal Displays : Goto et al. (1991) synthesized liquid-crystalline compounds with a 3,4-difluorophenyl substituent for use in active matrix displays such as TFT and MIM systems, noting their high stability and low viscosity (Goto, Ogawa, Sawada, & Sugimori, 1991).
Polymer Photodetectors : Zhang et al. (2015) employed modified 3,4-ethylenedioxythiophene, a derivative related to 3,4-Difluorophenyl isothiocyanate, to enhance the detectivity of polymer photodetectors, illustrating its utility in optoelectronics (Zhang, Yang, Shen, Fang, Dang, Zhou, Guo, Hong, Yang, Wu, & Huang, 2015).
High-Pressure Synthesis of Pyridine–Thiourea Conjugates : Kumamoto et al. (2002) used isothiocyanates under high-pressure conditions to synthesize N-pyridinothiourea derivatives, which may serve as building blocks for hydrogen-bonding receptors (Kumamoto, Misawa, Tokita, Kubo, & Kotsuki, 2002).
Analysis of Biogenic Amines : Jastrzębska et al. (2018) utilized 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a compound similar to 3,4-Difluorophenyl isothiocyanate, for the derivatization of biogenic amines, simplifying their analysis in beverages (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Safety And Hazards
特性
IUPAC Name |
1,2-difluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZKYXSJICYUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374278 | |
| Record name | 3,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorophenyl isothiocyanate | |
CAS RN |
113028-75-4 | |
| Record name | 3,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorophenyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


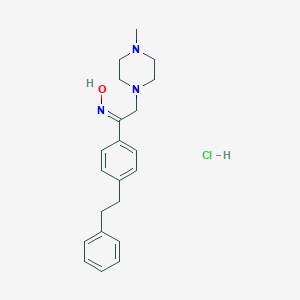
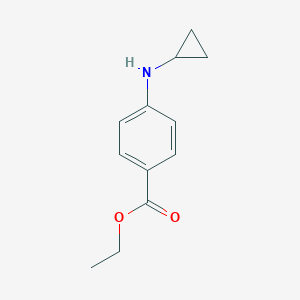
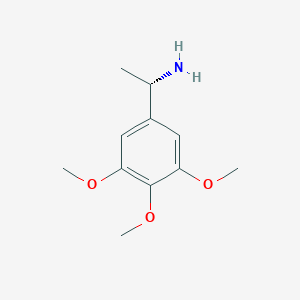
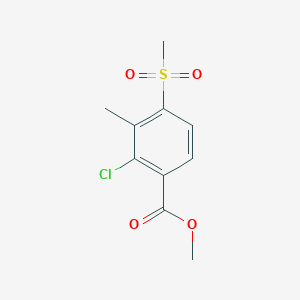
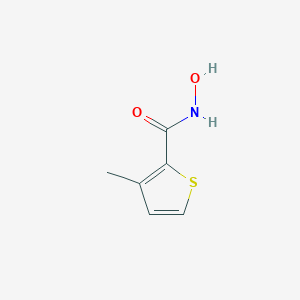
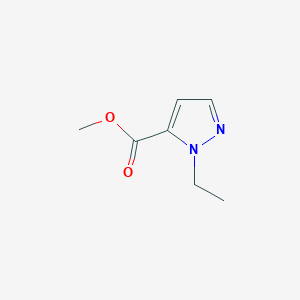
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
